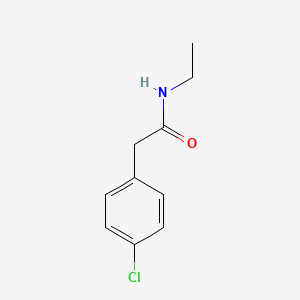

2-(4-Chloro-phenyl)-N-ethyl-acetamide

Description

2-(4-Chloro-phenyl)-N-ethyl-acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and an ethyl substituent on the nitrogen atom. This compound belongs to the broader class of N-arylacetamides, which are characterized by their diverse substituents on both the phenyl ring and the amide nitrogen. Such compounds are frequently utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-ethylacetamide |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

IGWJAIPMMPVVDN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Chloro-phenyl)-N-ethyl-acetamide with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Selected Acetamide Derivatives

Key Findings:

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., -Cl, -F, -CN, -NO₂) on the phenyl ring enhance stability and influence intermolecular interactions. For instance, the fluorine atom in 2-Chloro-N-(4-fluorophenyl)acetamide facilitates intramolecular C–H···O bonding, affecting crystal packing . Bulky substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, which may improve membrane permeability in bioactive compounds.

Biological and Synthetic Relevance: Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as precursors for sulfur-containing heterocycles, which are prevalent in antimicrobial and anticancer agents . The hydroxyimino group in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide enables its conversion to 5-chloro-isatin, a key intermediate in indole synthesis .

Crystallographic and Structural Insights :

- SHELX software () has been instrumental in resolving the crystal structures of many analogs, revealing hydrogen-bonding patterns critical for molecular packing. For example, N–H···O interactions stabilize the lattice in 2-Chloro-N-(4-fluorophenyl)acetamide .

- Twisted nitro groups (e.g., in ) introduce steric effects that may hinder or direct regioselective reactions.

Contradictions and Limitations:

- Despite structural similarities, biological activity varies significantly; for example, diclofenac analogs () exhibit anti-inflammatory properties, whereas simpler acetamides () are primarily synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.